molecular formula C9H12FN B3179612 5-Fluoro-2-isopropylaniline CAS No. 1369777-05-8

5-Fluoro-2-isopropylaniline

Cat. No. B3179612
Key on ui cas rn: 1369777-05-8
M. Wt: 153.2 g/mol
InChI Key: UQWXLYSGVCNXFC-UHFFFAOYSA-N
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Patent
US09440964B2

Procedure details

To 4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene (0.837 g, 4.62 mmol) in a 250 mL round-bottomed flask equipped with a stir bar and rubber septum was added EtOAc (46.2 ml) followed by palladium on carbon (0.983 g, 0.462 mmol). The reaction was evacuated and purged with hydrogen (balloon) (2×) and stirred under hydrogen at room temperature overnight. The reaction was determined to be complete by TLC (10% EtOAc/Hex). The mixture was filtered through Celite, washed with EtOAc and concentrated. 5-Fluoro-2-isopropylaniline (673 mg, 4.40 mmol, 95%) was obtained as a clear and yellow oil: IR (thin film) 3480 (w), 3390 (w), 2962 (m), 2872 (w), 1622 (m), 1504 (s), 1431 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 7.05 (dd, J=8.5, 6.4 Hz, 1H), 6.45 (td, J=8.5, 2.6 Hz, 1H), 6.37 (dd, J=10.6, 2.6 Hz, 1H), 3.74 (bs, 2H), 2.83 (hept, J=6.8 Hz, 1H), 1.24 (d, J=6.8 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 161.75 (d, JCF=241.3 Hz), 144.76 (d, JCF=10.3 Hz), 128.11 (d, JCF=2.8 Hz), 126.53 (d, JCF=9.6 Hz), 105.06 (d, JCF=20.7 Hz), 102.26 (d, JCF=24.2 Hz), 27.27, 22.35.
Name
4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
catalyst
Reaction Step Two
Name
Quantity
46.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[CH2:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1>[Pd].CCOC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:10])[CH3:9])=[C:4]([CH:3]=1)[NH2:11]

Inputs

Step One
Name
4-fluoro-2-nitro-1-(prop-1-en-2-yl)benzene
Quantity
0.837 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(=C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0.983 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
46.2 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
CUSTOM
Type
CUSTOM
Details
purged with hydrogen (balloon) (2×)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=CC(=C(N)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.4 mmol
AMOUNT: MASS 673 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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